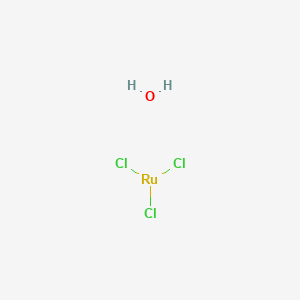

氯化钌(III) 水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruthenium(III) chloride hydrate, with the chemical formula RuCl₃·xH₂O, is a dark brown or black solid that is often used in its hydrated form. This compound is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . It is a commonly used starting material in ruthenium chemistry and has significant applications in various scientific and industrial fields .

科学研究应用

Ruthenium(III) chloride hydrate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a catalyst in hydrogenation and oxidation reactions.

Medicine: Ruthenium(III) chloride hydrate is being studied for its potential in cancer treatment.

Industry: It is used in the synthesis of ruthenium nanoparticles, which have applications in catalysis, electronics, and material science.

作用机制

Target of Action

Ruthenium(III) chloride hydrate primarily targets cancer cells . It has been found to be cytotoxic against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .

Mode of Action

Ruthenium(III) chloride hydrate interacts with its targets through the formation of ruthenium (III) complexes . These complexes interact with cancer cells, leading to the release of reactive oxygen species intracellularly . This could indicate that they are involved in cell apoptosis .

Biochemical Pathways

It is known that the compound’s interaction with cancer cells leads to the release ofreactive oxygen species . These species can interact with cellular components and may cause damage to biomolecules such as DNA .

Pharmacokinetics

It is known that the compound is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . This solubility could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of Ruthenium(III) chloride hydrate’s action is its cytotoxic effect on cancer cells . The compound’s interaction with these cells leads to the release of reactive oxygen species, which may cause damage to biomolecules such as DNA . This damage could potentially lead to cell apoptosis .

Action Environment

The action of Ruthenium(III) chloride hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic and its hydrate form is soluble in water . Therefore, the presence of water and humidity in the environment could potentially influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Ruthenium(III) chloride hydrate is used as a starting material in ruthenium chemistry . It acts as a precursor to many ruthenium compounds, which finds application as catalysts in asymmetric hydrogenation and alkene metathesis . It serves as a catalyst in the preparation of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

Cellular Effects

Ruthenium(III) chloride hydrate has been found to have cytotoxic effects on various cancer cell lines . For example, it has been found to have high cytotoxic activity against MCF-7 and HeLa cells . During the interaction of the complexes with the cancer MCF-7 cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis .

Molecular Mechanism

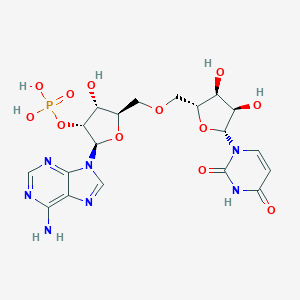

It is known that it can interact with DNA, albumin, and apotransferrin . These interactions could potentially influence its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that RuCl3 vapour decomposes into the elements at high temperatures . The enthalpy change at 750 °C (1020 K), ΔdissH1020, has been estimated as +240 kJ/mol .

Metabolic Pathways

Ruthenium(III) chloride hydrate is known to be involved in the oxidation process

Transport and Distribution

It is known that chloride compounds can conduct electricity when fused or dissolved in water .

Subcellular Localization

It is known that chloride materials can be decomposed by electrolysis to chlorine gas and the metal .

准备方法

Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. In the original synthesis, chlorination was conducted in the presence of carbon monoxide, with the product being carried by the gas stream and crystallizing upon cooling . The hydrated form, ruthenium(III) chloride hydrate, is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt .

Industrial Production Methods: Industrially, ruthenium(III) chloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then subjected to recrystallization to obtain the hydrated salt .

化学反应分析

Types of Reactions: Ruthenium(III) chloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in these reactions .

Common Reagents and Conditions:

Reduction: It can be reduced to form ruthenium nanoparticles, which have applications in catalysis and material science.

Substitution: Ruthenium(III) chloride hydrate can participate in substitution reactions to form various ruthenium complexes.

Major Products:

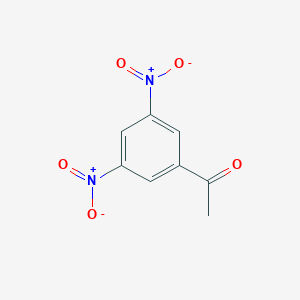

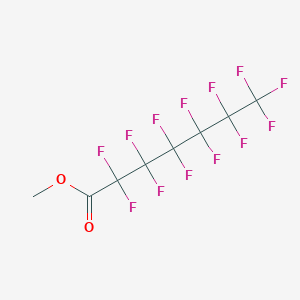

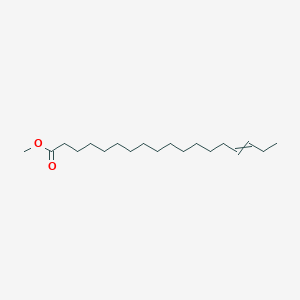

Oxidation: Aldehydes from fatty alcohols.

Reduction: Ruthenium nanoparticles.

Substitution: Various ruthenium complexes.

相似化合物的比较

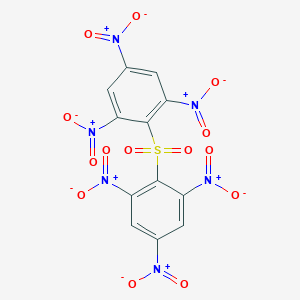

- Rhodium(III) chloride

- Iron(III) chloride

- Ruthenium(III) bromide

- Ruthenium tetroxide

Comparison: Ruthenium(III) chloride hydrate is unique due to its versatile catalytic properties and its ability to participate in a wide range of chemical reactions. Compared to rhodium(III) chloride and iron(III) chloride, ruthenium(III) chloride hydrate has superior catalytic activity in oxidation and hydrogenation reactions . Ruthenium(III) bromide and ruthenium tetroxide also exhibit catalytic properties, but ruthenium(III) chloride hydrate is more commonly used in research and industrial applications due to its stability and ease of handling .

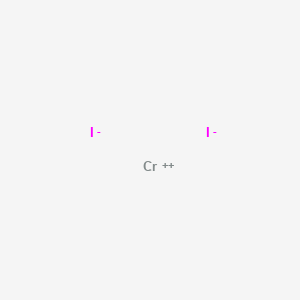

属性

CAS 编号 |

14898-67-0 |

|---|---|

分子式 |

Cl3H2ORu |

分子量 |

225.4 g/mol |

IUPAC 名称 |

ruthenium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

InChI 键 |

BIXNGBXQRRXPLM-UHFFFAOYSA-K |

SMILES |

O.Cl[Ru](Cl)Cl |

规范 SMILES |

O.[Cl-].[Cl-].[Cl-].[Ru+3] |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。